molecular formula C5H9N3O B13585948 (S)-1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol

(S)-1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol

Cat. No.: B13585948
M. Wt: 127.14 g/mol
InChI Key: WJWAGYYQNNIODS-VKHMYHEASA-N
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Description

(S)-1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol is a chiral compound with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Chiral Resolution: The chiral center is introduced, and enantiomeric separation is performed to obtain the (S)-enantiomer.

    Hydroxylation: Introduction of the hydroxyl group at the ethan-1-ol position.

Industrial Production Methods

Industrial production methods may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Conditions may vary depending on the substituent being introduced.

Major Products

The major products formed from these reactions include various derivatives of the triazole ring, which can be further functionalized for specific applications.

Scientific Research Applications

(S)-1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which (S)-1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol: The non-chiral version of the compound.

    1-(3-Methyl-1h-1,2,4-triazol-5-yl)propan-1-ol: A similar compound with a different alkyl chain length.

Uniqueness

(S)-1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol is unique due to its chiral center, which can impart specific biological activity and selectivity in its applications. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

(1S)-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethanol

InChI

InChI=1S/C5H9N3O/c1-3(9)5-6-4(2)7-8-5/h3,9H,1-2H3,(H,6,7,8)/t3-/m0/s1

InChI Key

WJWAGYYQNNIODS-VKHMYHEASA-N

Isomeric SMILES

CC1=NC(=NN1)[C@H](C)O

Canonical SMILES

CC1=NC(=NN1)C(C)O

Origin of Product

United States

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